Odiparcil

Description

orally active beta-D-xyloside for the treatment of venous thrombosis in a rat model

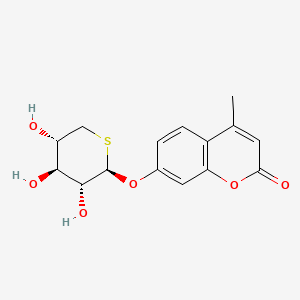

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-7-[(2R,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6S/c1-7-4-12(17)21-11-5-8(2-3-9(7)11)20-15-14(19)13(18)10(16)6-22-15/h2-5,10,13-16,18-19H,6H2,1H3/t10-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHNIQQUVJOPQC-AQNFWKISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CS3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](CS3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057639 | |

| Record name | Odiparcil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137215-12-4 | |

| Record name | Odiparcil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137215124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Odiparcil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Odiparcil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ODIPARCIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIK1414ZI8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Odiparcil in Mucopolysaccharidosis: A Technical Guide

A Deep Dive into a Novel Substrate Reduction Therapy for Glycosaminoglycan Accumulation Disorders

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of odiparcil, an investigational oral small molecule therapy for the treatment of mucopolysaccharidoses (MPS). It is intended for researchers, scientists, and drug development professionals actively involved in the field of lysosomal storage disorders and glycosaminoglycan (GAG) biology.

Mucopolysaccharidoses are a group of rare, inherited lysosomal storage disorders caused by deficiencies in enzymes responsible for the degradation of GAGs. This enzymatic defect leads to the progressive accumulation of GAGs within lysosomes, resulting in cellular dysfunction and multi-organ pathology. This compound represents a novel therapeutic approach, known as substrate reduction therapy, which aims to decrease the synthesis of GAGs, thereby alleviating the cellular burden of their accumulation.

Core Mechanism of Action: Diversion of Glycosaminoglycan Synthesis

This compound is a β-D-xyloside derivative that functions as a competitive substrate for galactosyltransferase I (β4GalT7), a critical enzyme in the GAG biosynthesis pathway.[1] Normally, GAG synthesis is initiated on a core protein via a xylose residue. By acting as an alternative substrate, this compound initiates the synthesis of GAG chains that are not attached to a core protein.[2][3] These "free" GAG chains, primarily chondroitin sulfate (CS) and dermatan sulfate (DS), are soluble and readily secreted from the cell into the extracellular space and subsequently excreted in the urine.[3][4][5] This diversion of GAG synthesis effectively reduces the amount of GAGs that would otherwise be targeted to the lysosome for degradation, thus mitigating the consequences of the underlying enzymatic deficiency in MPS.[2][3]

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in reducing GAG accumulation and its pharmacodynamic effects have been evaluated in various in vitro, in vivo, and clinical settings. The following tables summarize the key quantitative findings.

In Vitro Efficacy

| Cell Type | GAG Type | Treatment | Effect | Reference |

| MPS VI Patient Fibroblasts | Chondroitin Sulfate (CS) | This compound (10 µM) | Efficiently reduced intracellular CS | [4][6] |

| Bovine Aortic Endothelial Cells | Sulfated GAGs (mainly CS/DS) | This compound | Stimulated secretion into culture media | [4][7] |

In Vivo Efficacy in MPS VI Mouse Model

| Tissue | Parameter | Treatment | Effect | p-value | Reference |

| Liver | Total Sulfated GAGs | This compound | Significant reduction | <0.05 to <0.001 | [2][4] |

| Kidney | Total Sulfated GAGs | This compound | Significant reduction | <0.05 to <0.01 | [2][4] |

| Trachea | Cartilage Thickening | This compound | Diminished pathological thickening | Not specified | [3][4] |

| Femoral Growth Plates | Cartilage Thickening | This compound | Diminished pathological thickening | Not specified | [3][4] |

| Urine | Sulfated GAGs | This compound | Consistent stimulation of excretion | Not specified | [2][4] |

Phase IIa Clinical Trial in Adult MPS VI Patients (iMProveS Study)

| Parameter | Patient Cohort | Treatment | Result | Reference |

| Urinary GAGs | ERT and non-ERT | This compound (250mg & 500mg BID) | Dose-dependent increase in total uGAGs, CS, and DS | [8][9] |

| Clinical Outcomes | ERT-treated | This compound | Improvements in pain, corneal clouding, cardiac, vascular, and respiratory functions vs. placebo | [8][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Quantification of Total Sulfated GAGs (Blyscan Assay)

The Blyscan assay is a quantitative dye-binding method for the analysis of sulfated glycosaminoglycans.

-

Sample Preparation: Tissues (e.g., liver, kidney) are homogenized and digested with papain to release GAGs.

-

Assay Procedure:

-

An aliquot of the GAG-containing extract is mixed with the Blyscan dye reagent (1,9-dimethylmethylene blue).

-

The GAG-dye complex is formed, which is insoluble and precipitates.

-

The precipitate is separated by centrifugation.

-

A dissociation reagent is added to release the bound dye.

-

The absorbance of the resulting solution is measured spectrophotometrically.

-

-

Quantification: The amount of GAG is determined by comparing the absorbance to a standard curve generated with known concentrations of chondroitin sulfate.[2]

Histological Analysis of GAG Accumulation (Alcian Blue Staining)

Alcian blue is a cationic dye that binds to acidic mucosubstances, including sulfated GAGs, staining them blue.

-

Tissue Preparation: Tissues are fixed, embedded in paraffin, and sectioned.

-

Staining Protocol:

-

Sections are deparaffinized and rehydrated.

-

Incubation with Alcian blue solution (typically at pH 2.5 to specifically stain sulfated GAGs).

-

Washing to remove excess stain.

-

Counterstaining (e.g., with Nuclear Fast Red) to visualize cell nuclei.

-

Dehydration and mounting.

-

-

Analysis: The intensity and distribution of the blue staining are qualitatively or semi-quantitatively assessed by microscopy to determine the extent of GAG accumulation.[2][4]

Analysis of Urinary GAGs (LC/MS/MS)

Liquid chromatography-tandem mass spectrometry provides a sensitive and specific method for the quantification of different GAG species in urine.

-

Sample Preparation: Urine samples are centrifuged to remove particulates. An internal standard is added.

-

Enzymatic Digestion: Specific enzymes (e.g., chondroitinase ABC, heparinases) are used to digest GAGs into their constituent disaccharides.

-

Chromatographic Separation: The resulting disaccharides are separated using liquid chromatography.

-

Mass Spectrometry Detection: The separated disaccharides are ionized and detected by a tandem mass spectrometer, which allows for their specific identification and quantification based on their mass-to-charge ratio and fragmentation patterns.[2] This method can distinguish between different GAGs like chondroitin sulfate and dermatan sulfate.[8][10]

Conclusion

This compound's mechanism of action as a substrate reduction therapy presents a promising oral treatment paradigm for MPS, particularly for types characterized by the accumulation of dermatan and chondroitin sulfates such as MPS I, II, VI, and VII.[3][5] By diverting the synthesis of GAGs to a secretable form, this compound reduces the intracellular accumulation that drives the pathophysiology of these devastating disorders. The preclinical and clinical data generated to date support this mechanism, demonstrating a reduction in tissue GAG storage and a corresponding increase in urinary GAG excretion.[4][8] Further clinical investigation is ongoing to fully elucidate the long-term safety and efficacy of this compound in the MPS patient population.

References

- 1. ES2633806T3 - Use of this compound in the treatment of a mucopolysaccharidosis - Google Patents [patents.google.com]

- 2. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inventivapharma.com [inventivapharma.com]

- 4. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models | PLOS One [journals.plos.org]

- 5. inventivapharma.com [inventivapharma.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI-Evidence from in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oral treatment for mucopolysaccharidosis VI: Outcomes of the first phase IIa study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inventiva announces positive results from Phase IIa clinical study with this compound in mucopolysaccharidosis type VI - Inventiva Pharma [inventivapharma.com]

- 10. researchgate.net [researchgate.net]

Odiparcil as a Substrate for Glycosyltransferases in the Management of Mucopolysaccharidosis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Mucopolysaccharidoses (MPS) are a group of lysosomal storage disorders characterized by the accumulation of glycosaminoglycans (GAGs) due to deficient enzymatic degradation.[1][2][3] Current therapies, such as enzyme replacement therapy (ERT), have limitations, particularly in poorly vascularized tissues.[2][4] Odiparcil, an orally available β-D-xyloside derivative, presents a novel therapeutic strategy.[5][6] It acts as an alternative substrate to initiate the synthesis of soluble, excretable GAG chains, thereby reducing the burden of intracellular GAG accumulation.[4][5][7] This document provides a detailed technical overview of this compound's mechanism of action, focusing on its role as a substrate for galactosyltransferase enzymes, a summary of key quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Core Mechanism of Action: Substrate for GAG Synthesis Initiation

This compound's therapeutic approach is based on "substrate reduction therapy" by diversion. As a β-D-xyloside analog, it mimics the natural xylose core upon which GAG chains are built.[5] In the canonical pathway, GAG synthesis is initiated by the attachment of D-xylose to a serine residue on a core protein. This is followed by the sequential addition of two galactose molecules by β-1,4-galactosyltransferase 7 (B4GALT7, or GalT-I) and β-1,3-galactosyltransferase 6 (B3GALT6, or GalT-II), forming a trisaccharide linker region.

This compound bypasses the initial protein xylosylation step. It directly enters the GAG synthesis pathway in the Golgi apparatus and serves as an efficient substrate for β-1,4-galactosyltransferase 7 (B4GALT7) .[5] This enzyme transfers a galactose molecule to this compound, initiating the formation of a GAG chain. The subsequent enzymes in the pathway, including β-1,3-galactosyltransferase (GalT-II) and other glycosyltransferases, then elongate this chain, primarily forming chondroitin sulfate (CS) and dermatan sulfate (DS).[5][6][8]

Because these newly synthesized GAG chains are not attached to a large core protein, the resulting "this compound-GAGs" are small, soluble molecules.[2][4] These are readily secreted from the cell and excreted in the urine, effectively diverting the GAG synthesis machinery away from producing large, accumulating proteoglycans and reducing the intracellular GAG storage that causes pathology in MPS.[3][5][7]

Quantitative Data Summary

The efficacy of this compound has been quantified in a series of in vitro, in vivo, and clinical studies. The data consistently demonstrate a dose-dependent effect on reducing intracellular GAGs and increasing their secretion and excretion.

| Model System | Parameter Measured | Key Finding(s) | Reference |

| Bovine Aortic Endothelial (BAE) Cells | Secretion of sulfated GAGs (metabolic [³⁵S] labeling) | Dose-dependent increase in secretion of total sulfated GAGs into culture medium at micromolar concentrations. | [5] |

| Fibroblasts from MPS VI Patients | Intracellular Chondroitin Sulfate (CS) accumulation | Efficient reduction of intracellular CS. | [5][8] |

| Fibroblasts from MPS VI Patients | EC₅₀ for CS reduction | ~1 µM | [8] |

| Fibroblasts from MPS I and MPS VI Patients | Lysosomal abundance (Lysotracker dye) | Significant reduction in lysosomal-specific dye accumulation. | [6] |

| Parameter | Treatment Model | Dosage | Key Finding(s) | Reference |

| Urinary Sulfated GAGs | Chronic Oral Administration | Not specified | Consistent and stimulated urinary excretion of sulfated GAGs throughout the treatment period. | [5][7] |

| Liver GAG Accumulation | Early & Established Disease | 100 & 300 mg/kg/day | Significant reduction in GAGs detected by Alcian Blue staining and Blyscan method. | [5][9] |

| Kidney GAG Accumulation | Early & Established Disease | 100 & 300 mg/kg/day | Significant reduction in GAGs detected by Alcian Blue staining. | [5][9] |

| Trachea & Femoral Growth Plate | Early & Established Disease | Not specified | Diminished pathological cartilage thickening. | [4][5] |

| Leukocyte Granules | Chronic Oral Administration | Not specified | Reduction in the proportion of leukocytes with a high number of granules. | [5] |

| Patient Population | Dosage | Parameter | Key Finding(s) | Reference |

| ≥16 years old, with ERT | 250 mg or 500 mg twice daily | Total Urinary GAGs (uGAGs), CS, and DS | Dose-dependent increase in concentrations of total uGAGs, chondroitin sulfate, and dermatan sulfate. | [7][10] |

| ≥16 years old, with ERT | 250 mg or 500 mg twice daily | Clinical Efficacy | Improvements observed in pain, corneal clouding, and cardiac and respiratory functions compared to placebo. | [1][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are representative protocols for key experiments cited in the literature.

-

Cell Culture: Culture BAE cells to confluence in appropriate media (e.g., DMEM with 10% FBS).

-

Metabolic Labeling: Pre-incubate cells for 2 hours in sulfate-free medium. Replace with fresh sulfate-free medium containing 50-100 µCi/mL [³⁵S]-sulfate.

-

Treatment: Add this compound at various concentrations (e.g., 0, 1, 3, 10, 30 µM) to the labeling medium.

-

Incubation: Incubate cells for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

-

Sample Collection:

-

Medium: Collect the culture medium, centrifuge to remove cell debris.

-

Cell Layer: Wash the cell layer with PBS, then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

-

GAG Isolation:

-

Apply the collected medium and cell lysates to DEAE-Sephacel columns to isolate anionic GAGs.

-

Wash columns extensively to remove unincorporated [³⁵S]-sulfate.

-

Elute GAGs using a high-salt buffer (e.g., 1 M NaCl).

-

-

Quantification: Measure the radioactivity of the eluted fractions using liquid scintillation counting.

-

Analysis: Normalize the secreted GAG counts (from medium) to the total GAG counts (medium + cell lysate) or to total protein content of the cell lysate. Plot the dose-response curve.

-

Cell Culture: Grow fibroblasts from MPS VI patients on glass coverslips in a multi-well plate until ~80% confluent.

-

Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle control in culture medium for 72 hours.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody specific for chondroitin sulfate (e.g., anti-CS monoclonal antibody) overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgM) for 1 hour at room temperature in the dark.

-

Staining and Mounting: Counterstain nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of the CS staining per cell using image analysis software (e.g., ImageJ) to determine the reduction in intracellular GAGs.

-

Animal Model: Use Arylsulfatase B deficient (Arsb⁻) mice, a model for MPS VI.

-

Treatment: Administer this compound orally (e.g., via gavage or in medicated feed) at selected doses (e.g., 100 and 300 mg/kg/day) for a chronic period (e.g., several months). Include a vehicle-treated Arsb⁻ group and a wild-type control group.

-

Sample Collection:

-

Urine: Collect urine periodically throughout the study (e.g., weekly) for urinary GAG analysis.

-

Tissues: At the end of the study, euthanize mice and harvest key organs such as the liver and kidney.

-

-

Tissue Processing for Histology:

-

Fix a portion of each organ in 10% neutral buffered formalin.

-

Process the fixed tissues, embed in paraffin, and cut sections (e.g., 5 µm thick).

-

Stain sections with Alcian Blue at a low pH (e.g., pH 2.5) to specifically detect sulfated GAGs.

-

Quantify the staining intensity using digital image analysis.

-

-

Tissue Processing for Biochemical Analysis:

-

Homogenize a separate portion of each fresh-frozen organ.

-

Extract total GAGs from the homogenate using papain digestion followed by precipitation.

-

Quantify the amount of sulfated GAGs using a colorimetric assay such as the Blyscan™ Glycosaminoglycan Assay , which utilizes the 1,9-dimethylmethylene blue (DMMB) dye.

-

-

Urinary GAG Analysis:

-

Normalize urine samples to creatinine concentration.

-

Quantify total sulfated GAGs using the Blyscan assay or a similar DMMB-based method.

-

-

Data Analysis: Compare GAG levels in tissues and urine between treated, untreated, and wild-type groups using appropriate statistical tests (e.g., ANOVA).

References

- 1. Inventiva announces positive results from Phase IIa clinical study with this compound in mucopolysaccharidosis type VI - Inventiva Pharma [inventivapharma.com]

- 2. A Study in MPS VI to Assess Safety and Efficacy of this compound [ctv.veeva.com]

- 3. inventivapharma.com [inventivapharma.com]

- 4. inventivapharma.com [inventivapharma.com]

- 5. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reduction of lysosome abundance and GAG accumulation after this compound treatment in MPS I and MPS VI models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models | PLOS One [journals.plos.org]

- 10. Oral treatment for mucopolysaccharidosis VI: Outcomes of the first phase IIa study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Odiparcil on Glycosaminoglycan Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odiparcil is an orally bioavailable small molecule, a β-D-xyloside derivative, designed as a substrate reduction therapy for mucopolysaccharidoses (MPS). Its primary mechanism of action involves modifying the biosynthesis of glycosaminoglycans (GAGs) to mitigate the pathological intracellular accumulation that characterizes these lysosomal storage disorders. This technical guide provides an in-depth analysis of this compound's effect on GAG synthesis, summarizing key quantitative data from in vitro, in vivo, and clinical studies. It further details the experimental protocols used to elucidate its mechanism and efficacy, and visualizes the core biochemical pathways and experimental workflows.

Core Mechanism of Action: Diversion of GAG Synthesis

Mucopolysaccharidoses are characterized by deficiencies in lysosomal enzymes required for the degradation of GAGs, leading to their accumulation in various tissues.[1] this compound acts as a substrate analog, competing with endogenous proteoglycan core proteins for the initiation of GAG chains.[2]

As a β-D-xyloside derivative, this compound serves as an artificial primer for the enzyme β-1,4-galactosyltransferase 7 (β4GalT7). This enzyme initiates the assembly of GAG chains by adding a galactose residue to the xylose primer. Subsequent glycosyltransferases extend the chain, primarily forming chondroitin sulfate (CS) and dermatan sulfate (DS).[3][4] Because these newly synthesized GAG chains are not attached to a core protein destined for integration into the extracellular matrix or cell membrane, they are instead secreted from the cell as soluble, this compound-bound GAGs.[5][6] These soluble GAGs can then be readily excreted, primarily through the urine.[3] This mechanism effectively diverts the GAG synthesis pathway, reducing the amount of GAGs that would otherwise accumulate within the lysosomes of enzyme-deficient cells.[7][8]

Quantitative Data on this compound's Efficacy

The efficacy of this compound has been quantified across a range of experimental models, from cell cultures to clinical trials in human patients.

Table 1: In Vitro Efficacy of this compound

| Model System | Parameter Measured | Treatment | Result | Citation |

| Bovine Aortic Endothelial (BAE) Cells | Secretion of total sulfated GAGs | 3 µM this compound | 10.7-fold increase over baseline | [5] |

| BAE Cells | Secretion of Chondroitin/Dermatan Sulfate (CS/DS) | 10 µM this compound | ~74% of total secreted sulfated GAGs | [5] |

| BAE Cells | Secretion of Heparan Sulfate (HS) | 10 µM this compound | 4.9-fold increase over baseline | [5] |

| Skin Fibroblasts (MPS VI Patients) | Intracellular Chondroitin Sulfate (CS) accumulation | This compound | EC₅₀ in the range of 1 µM | [5] |

| Fibroblasts (MPS I & VI Patients) | Lysosomal abundance (LysoTracker dye) | This compound | Significant reduction in dye accumulation | [8] |

Table 2: In Vivo Efficacy of this compound in MPS Mouse Models

| Animal Model | Tissue | Treatment Duration | Treatment | Result | Citation |

| MPS VI (Arsb⁻) Mice | Liver | 6 months | 50 & 150 mg/kg/day | Significant reduction in GAG accumulation | [1][5] |

| MPS VI (Arsb⁻) Mice | Kidney | 6 months | 150 mg/kg/day | Significant reduction in GAG accumulation | [1][5] |

| MPS VI (Arsb⁻) Mice | Urine | 6 months | 50 & 150 mg/kg/day | Dose-dependent increase in urinary GAG excretion | [1][5] |

| MPS I & VI Mice | Liver & Eye | 3-9 months | 3 dose levels | Effective reduction in CS, DS, and HS concentrations | [8] |

Table 3: Clinical Efficacy of this compound in MPS VI Patients (Phase IIa iMProveS Study)

| Population | Parameter Measured | Treatment | Result | Citation |

| Adult MPS VI Patients (≥16 years) | Urinary GAGs (uGAGs) | 250 mg or 500 mg twice daily | Dose-dependent increase in total uGAG, CS, and DS | [4][9] |

| Adult MPS VI Patients (≥16 years) | Leukocyte GAGs (leukoGAGs) | 250 mg or 500 mg twice daily | No significant reduction observed | [4] |

Detailed Experimental Protocols

The following protocols are representative of the key methodologies used to evaluate the effects of this compound on GAG synthesis and accumulation.

Protocol: Quantification of Sulfated GAGs in Tissues (Papain Digestion & Blyscan™ Assay)

This protocol describes the extraction and quantification of sulfated GAGs (sGAGs) from tissue samples.

1. Reagent Preparation:

-

Digestion Buffer: Prepare 0.05 M phosphate-buffered saline (PBS), pH 6.5. Just before use, add 5 mM L-cysteine and 5 mM EDTA.

-

Papain Solution: Add papain enzyme to the Digestion Buffer to a final concentration of 125-300 µg/mL.

2. Tissue Digestion:

-

Weigh approximately 10-50 mg of frozen tissue.

-

Homogenize the tissue or suspend minced tissue pieces in 1 mL of Papain Solution per 10 mg of tissue in a sealed, pressure-resistant tube.

-

Incubate at 60-65°C overnight with agitation until the tissue is fully solubilized.

-

Centrifuge the digest at 12,000 x g for 10 minutes to pellet any insoluble debris.

-

Collect the supernatant, which contains the soluble GAGs.

3. Blyscan™ Sulfated GAG Assay:

-

Prepare a standard curve using the chondroitin-4-sulfate standard provided with the kit (e.g., 0, 1, 2, 3, 4, 5 µg) in 100 µL volumes.

-

Add 10-100 µL of the supernatant from the tissue digest to a microcentrifuge tube, adjusting the final volume to 100 µL with deionized water.

-

Add 1.0 mL of Blyscan™ Dye Reagent to each tube.

-

Cap the tubes and mix by inversion. Place on a mechanical shaker for 30 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes to pellet the sGAG-dye complex.

-

Carefully invert the tubes to decant and discard the unbound dye.

-

Add 0.5 mL of Dissociation Reagent to each tube to dissolve the pellet.

-

Transfer 200 µL from each tube to a 96-well plate and measure the absorbance at 656 nm.

-

Calculate the sGAG concentration in the samples by comparing their absorbance to the standard curve and normalize to the initial tissue weight.

Protocol: Metabolic Labeling of Newly Synthesized GAGs with [³⁵S]-Sulfate

This protocol is used to measure the rate of synthesis and secretion of sulfated GAGs in cell culture.

1. Cell Culture and Starvation:

-

Culture cells (e.g., BAE cells or patient fibroblasts) to near confluence in standard growth medium.

-

Wash the cells twice with PBS.

-

Replace the growth medium with a sulfate-free medium supplemented with 2% fetal calf serum. "Starve" the cells in this medium for 24 hours to deplete intracellular sulfate pools.

2. Metabolic Labeling:

-

To the sulfate-free medium, add [³⁵S]-labeled sodium sulfate to a final activity of 10-20 µCi/mL.

-

Add this compound or vehicle control at desired concentrations.

-

Incubate the cells for the desired labeling period (e.g., 24-48 hours) at 37°C in a 5% CO₂ atmosphere.

3. Sample Collection:

-

Conditioned Medium: Collect the culture medium, which contains the secreted GAGs. Centrifuge to remove any detached cells and transfer the supernatant to a new tube.

-

Cell Layer: Wash the remaining cell monolayer extensively with cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or a buffer containing 0.5% Triton X-100).

4. GAG Isolation and Quantification:

-

Isolate the ³⁵S-labeled proteoglycans/GAGs from the medium and cell lysate. This is typically achieved using anion-exchange chromatography (e.g., DEAE-Sephacel columns) or gel filtration chromatography (e.g., Sepharose 4B).

-

Elute the bound GAGs using a high salt buffer (e.g., 1-2 M NaCl).

-

Quantify the amount of radiolabeled GAGs in the eluted fractions using liquid scintillation counting.

-

Results for the cell layer can be normalized to total protein content.

Protocol: Immunofluorescence Staining for Intracellular Chondroitin Sulfate

This method visualizes and semi-quantifies the accumulation of intracellular CS using the specific monoclonal antibody, CS-56.

1. Cell Preparation:

-

Grow fibroblasts on glass coverslips until the desired confluence. Treat with this compound or vehicle for the specified duration.

-

Wash the cells twice with PBS.

2. Fixation and Permeabilization:

-

Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

3. Immunostaining:

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with a blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.

-

Incubate the cells with the primary antibody, anti-Chondroitin Sulfate [CS-56], diluted in blocking buffer (e.g., 1:200), overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgM-Cy3) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

4. Mounting and Visualization:

-

Counterstain cell nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope. The intensity of the CS-56 signal can be quantified using image analysis software.

Conclusion

This compound's mechanism of action is well-defined, acting as a competitive substrate to divert GAG synthesis towards a secretable, excretable pathway. This leads to a reduction in the intracellular GAG burden that drives the pathology of mucopolysaccharidoses. Quantitative data from in vitro and in vivo models consistently demonstrate its efficacy in reducing GAG storage and increasing GAG clearance. Early-phase clinical data in MPS VI patients support this mechanism, showing a clear pharmacodynamic effect through increased urinary GAG excretion. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other substrate reduction therapies in the field of lysosomal storage disorders.

References

- 1. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation of 35S- and 3H-labelled proteoglycans from cultures of human embryonic skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimized Extraction of Glycosaminoglycans from Normal and Osteoarthritic Cartilage for Glycomics Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inventivapharma.com [inventivapharma.com]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. chondrex.com [chondrex.com]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Oral treatment for mucopolysaccharidosis VI: Outcomes of the first phase IIa study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Odiparcil: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

This document provides a comprehensive technical overview of odiparcil, a novel oral small molecule therapy. It details the initial discovery and synthesis, elaborates on its mechanism of action, and presents key quantitative data from preclinical and clinical studies. This guide is intended for researchers, scientists, and professionals involved in drug development.

Discovery and Initial Development

This compound, with the chemical name 4-methyl-2-oxo-2H-1-benzopyran-7-yl-5-thio-β-D-xylopyranoside (CAS 137215-12-4), belongs to the thioxyloside family.[1] It was first described in patent application EP-A-0 421 829.[1] Initially, this compound was investigated as an antithrombotic agent in the late 1990s and early 2000s, undergoing Phase 1 and 2 clinical studies for this indication.[1] Its mechanism of action in that context was related to the production of circulating glycosaminoglycans (GAGs) that could activate heparin cofactor II, thereby inhibiting thrombin coagulation.[2] Subsequently, its unique mechanism of action on GAG synthesis led to its repurposing for the treatment of mucopolysaccharidoses (MPS).

Mechanism of Action in Mucopolysaccharidoses (MPS)

Mucopolysaccharidoses are a group of lysosomal storage disorders caused by deficiencies in enzymes responsible for the degradation of GAGs.[3][4] This enzymatic defect leads to the accumulation of GAGs, such as chondroitin sulfate (CS) and dermatan sulfate (DS), within lysosomes, causing cellular dysfunction and progressive multi-organ pathology.[4]

This compound acts as a substrate mimic, intervening in the GAG synthesis pathway.[1] The core of its mechanism is to divert the synthesis of endogenous GAGs towards the production of soluble, this compound-linked GAGs.[2][4][5] These modified GAGs can be readily secreted from the cells and excreted through urine, thereby reducing the burden of GAG accumulation in tissues and lysosomes.[2][4][5] Specifically, this compound behaves as a substrate for the enzyme galactosyltransferase 1 (GT1), which initiates the synthesis of GAG chains.[1] This action primarily affects the synthesis of chondroitin sulfate and dermatan sulfate, which are the accumulating substrates in MPS types I, II, IVa, VI, and VII.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical evaluations of this compound.

Table 1: In Vitro Efficacy Data

| Parameter | Cell Line | Treatment | Result | Reference |

|---|---|---|---|---|

| Stimulation of Total Sulfated GAG Secretion | Bovine Aortic Endothelial (BAE) Cells | 3 µM this compound | 10.7-fold increase over baseline | [2] |

| Composition of Secreted GAGs | Bovine Aortic Endothelial (BAE) Cells | 10 µM this compound | 73.5% Chondroitin/Dermatan Sulfate | [2] |

| Reduction of Intracellular Chondroitin Sulfate | MPS VI Patient Fibroblasts | this compound | EC50 ≈ 1 µM |[6] |

Table 2: In Vivo Animal Model Data

| Parameter | Animal Model | Treatment Protocol | Key Findings | Reference |

|---|---|---|---|---|

| Tissue Distribution | Sprague Dawley Rats | 25 mg/kg, t.i.d, 5 days (oral) | µM concentrations achieved in bone, cartilage, cornea, and heart | [2][6] |

| GAG Accumulation | Arsb- Mice (MPS VI model) | Chronic oral administration | Significant reduction in liver and kidney GAGs | [2][4] |

| Cartilage Pathology | Arsb- Mice (MPS VI model) | Chronic oral administration | Reduction of cartilage thickening in trachea and femoral growth plate | [2][4] |

| Pharmacodynamic Marker | Arsb- Mice (MPS VI model) | Chronic oral administration | Consistent stimulation of urinary sulfated GAG excretion |[6] |

Table 3: Phase IIa Clinical Trial (iMProveS) Data

| Parameter | Patient Population | Treatment Groups | Duration | Key Outcomes | Reference |

|---|---|---|---|---|---|

| Safety & Efficacy | 20 MPS VI Patients (≥ 16 years) | Placebo, 250 mg BID, 500 mg BID | 26 weeks | Good safety and tolerability profile.[3][7] | [3][7] |

| Pharmacodynamics | MPS VI Patients | This compound 250 mg & 500 mg BID | 26 weeks | Dose-dependent increase in total urinary GAGs, CS, and DS.[3][7] | [3][7] |

| Clinical Effects | MPS VI Patients | this compound vs. Placebo | 26 weeks | Improvements noted in pain, corneal clouding, cardiac, and respiratory functions.[3][7] |[3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

4.1. In Vitro Analysis of GAG Secretion and Reduction

-

Cell Culture and Treatment:

-

Human skin fibroblasts from MPS VI patients (e.g., GM00538, GM02572) are seeded in 96-well imaging plates.[2]

-

For prophylactic studies, cells are treated with this compound 24 hours after plating, before reaching confluence.[2]

-

For curative studies, cells are cultured for 10 days to reach confluence before treatment.[2]

-

The initial culture medium is replaced with fresh medium containing 0.1% DMSO (vehicle control) or this compound at concentrations ranging from 0.01 to 10 µM.[2]

-

Cells are incubated for 72 hours at 37°C and 5% CO2. All conditions are performed in triplicate.[2]

-

-

Immunofluorescence for Intracellular Chondroitin Sulfate (CS):

-

After the 72-hour treatment, the culture medium is removed.

-

Cells are fixed and permeabilized using 0.1% Triton X-100.[6]

-

Non-specific binding sites are blocked with 2% normal goat serum (NGS).[6]

-

Cells are incubated with a primary antibody specific for chondroitin sulfate.

-

Following washes, cells are incubated with a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with Hoechst dye for visualization.[6]

-

Plates are imaged using a high-content imaging system to quantify intracellular CS fluorescence intensity.

-

4.2. In Vivo Animal Studies

-

This compound Tissue Exposure in Rats:

-

Male Sprague Dawley rats are used for tissue distribution studies.[2]

-

This compound is administered orally three times a day (t.i.d) for 5 days at a dose of 25 mg/kg. The formulation is a suspension in 1% Methylcellulose 400 cps / 0.1% Poloxamer 188 in water.[2]

-

On day 5, a single dose is administered. Tissues (femur bone and cartilage, cornea, heart) are collected 30 minutes post-dosing.[2]

-

Collected tissues are immediately snap-frozen and stored at -20°C until analysis.[2]

-

This compound concentration in tissues is quantified using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2]

-

-

Efficacy Study in MPS VI Mouse Model:

-

Arsb- mice, a genetic model for MPS VI, are used.[2]

-

Studies are conducted in both juvenile (treatment starting at 4 weeks old) and adult (treatment starting at 3 months old) mice to model early and established disease.[2]

-

This compound is administered orally on a chronic basis.

-

Urine is collected periodically to measure GAG levels as a pharmacodynamic marker.[2]

-

At the end of the study, tissues such as the liver, kidney, trachea, and femur are collected for histological and biochemical analysis of GAG accumulation and pathology.[2]

-

4.3. Phase IIa Clinical Trial Protocol (iMProveS Study)

-

Study Design:

-

A 26-week, multicenter, randomized, double-blind, placebo-controlled study, with an additional open-label, non-comparative cohort.[3][5][7]

-

The primary objective was to assess the safety and efficacy of two doses of this compound in MPS VI patients.[5]

-

The secondary objective was to characterize the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound.[5]

-

-

Patient Population:

-

Treatment Arms:

-

Assessments:

-

Safety: Monitoring of adverse events (AEs) and serious adverse events (SAEs).

-

Pharmacokinetics: Plasma concentrations of this compound.

-

Pharmacodynamics: Measurement of total and specific (CS, DS) GAGs in urine.[3]

-

Efficacy: Assessments of pain, corneal clouding, cardiac function (e.g., left ventricular mass), vascular status, and respiratory function (e.g., Forced Vital Capacity - FVC).[3][8]

-

References

- 1. ES2633806T3 - Use of this compound in the treatment of a mucopolysaccharidosis - Google Patents [patents.google.com]

- 2. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral treatment for mucopolysaccharidosis VI: Outcomes of the first phase IIa study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. inventivapharma.com [inventivapharma.com]

- 5. A Study in MPS VI to Assess Safety and Efficacy of this compound [ctv.veeva.com]

- 6. researchgate.net [researchgate.net]

- 7. Inventiva announces positive results from Phase IIa clinical study with this compound in mucopolysaccharidosis type VI - Inventiva Pharma [inventivapharma.com]

- 8. inventivapharma.com [inventivapharma.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Early In Vitro Studies of Odiparcil

This technical guide provides a comprehensive overview of the foundational in vitro research on this compound, a β-D-xyloside derivative investigated as a substrate therapy for Mucopolysaccharidosis VI (MPS VI). The following sections detail the core mechanism, quantitative outcomes, and experimental methodologies that underpin the early understanding of this compound's potential as a glycosaminoglycan (GAG) clearance therapy.

Core Mechanism of Action

This compound functions as a synthetic primer for the biosynthesis of glycosaminoglycan (GAG) chains. In normal proteoglycan synthesis, GAG chains are attached to a core protein. In MPS VI, a deficiency in the enzyme Arylsulfatase B (ARSB) prevents the degradation of specific GAGs, namely chondroitin sulfate (CS) and dermatan sulfate (DS), leading to their pathological accumulation within lysosomes.

This compound intercepts this pathway. As a xyloside, it competes with endogenous proteoglycan core proteins, initiating the synthesis of GAG chains directly onto itself.[1] This process forms soluble this compound-GAG complexes that are readily secreted from the cell, thereby diverting GAG synthesis away from the formation of complex proteoglycans that would otherwise accumulate.[2][3][4][5][6] This mechanism effectively reduces the intracellular GAG load, addressing the root cause of cellular pathology in MPS VI.[2][5][6]

Quantitative Data Summary

In vitro studies have quantified this compound's efficacy in both stimulating GAG secretion and reducing intracellular GAG stores. Key findings from experiments using bovine aortic endothelial (BAE) cells and human MPS VI patient-derived fibroblasts are summarized below.

Table 1: Effect of this compound on Sulfated GAG Secretion in Bovine Aortic Endothelial (BAE) Cells

| This compound Concentration | Fold Increase in Total sGAG Secretion (vs. Baseline) | Predominant GAG Type Secreted (% of Total at 10 µM) |

| 3 µM | 10.7[2][4] | Not specified |

| 10 µM | Not specified | Chondroitin/Dermatan Sulfate (73.5%)[4] |

Table 2: Efficacy of this compound in Human MPS VI Patient Fibroblasts

| Cell Line(s) | Parameter Measured | Result |

| GM00538, GM02572 | Intracellular Chondroitin Sulfate (CS) Reduction | EC₅₀ in the range of 1 µM[2][3][4][6] |

| GM00538, GM02572 | Stimulation of Sulfated GAG (sGAG) Excretion | Dose-dependent increase observed[4] |

Key Experimental Protocols

Detailed methodologies from the foundational in vitro studies are provided below.

Cell Culture and Treatment

-

Cell Lines :

-

Treatment :

Measurement of Secreted Sulfated GAGs

This workflow was used to quantify the amount of GAGs secreted into the cell culture medium following this compound treatment.

-

Metabolic Labeling (BAE Cells) : To measure the synthesis and secretion of new sulfated GAGs, BAE cells were metabolically labeled with [35S]. The amount of radioactivity incorporated into GAGs secreted into the medium was then quantified.[2]

-

Dimethylmethylene Blue (DMMB) Assay : For fibroblast cultures, the culture media was collected and analyzed using the DMMB colorimetric assay, which specifically quantifies sulfated GAGs.[2][4]

Measurement of Intracellular Chondroitin Sulfate (CS)

This protocol was employed to visualize and quantify the reduction of GAG storage inside MPS VI patient fibroblasts.

-

Cell Fixation and Permeabilization :

-

Enzymatic Digestion :

-

Immunofluorescent Staining :

-

Analysis :

-

Fluorescence microscopy was used to visualize and quantify the intensity of the CS staining, providing a measure of intracellular GAG accumulation. A reduction in fluorescence intensity in this compound-treated cells compared to controls indicated efficacy.[3]

-

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models | PLOS One [journals.plos.org]

- 5. inventivapharma.com [inventivapharma.com]

- 6. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI-Evidence from in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on β-D-Xyloside Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on β-D-xyloside derivatives, covering their synthesis, biological activities, and therapeutic potential. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways.

Introduction to β-D-Xyloside Derivatives

β-D-xylosides are a class of glycosides characterized by a xylose sugar moiety linked to a non-sugar aglycone. These compounds have garnered significant scientific interest due to their ability to act as primers for the biosynthesis of glycosaminoglycans (GAGs), complex polysaccharides that play crucial roles in various physiological and pathological processes. By initiating the synthesis of free GAG chains, β-D-xyloside derivatives can modulate cell signaling, adhesion, and proliferation, making them promising candidates for therapeutic intervention in a range of diseases, including cancer and thrombosis.

The biological activity of β-D-xyloside derivatives is highly dependent on the nature of the aglycone, which influences their solubility, cell permeability, and interaction with glycosyltransferases. This guide will explore the synthesis of various derivatives and their structure-activity relationships.

Synthesis of β-D-Xyloside Derivatives

The synthesis of β-D-xyloside derivatives can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired aglycone and the stereoselectivity required.

Chemical Synthesis

A common chemical approach involves the Koenigs-Knorr reaction, where a per-acetylated xylosyl bromide is reacted with an alcohol or phenol in the presence of a promoter, such as a silver or mercury salt. This method allows for the introduction of a wide variety of aglycones.

General Protocol for the Synthesis of Aryl β-D-Xylopyranosides:

-

Acetylation of D-xylose: D-xylose is treated with acetic anhydride in pyridine to protect the hydroxyl groups, yielding 1,2,3,4-tetra-O-acetyl-β-D-xylopyranose.

-

Bromination: The per-acetylated xylose is then reacted with a solution of hydrogen bromide in acetic acid to form the thermodynamically more stable 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide.

-

Glycosylation (Koenigs-Knorr Reaction): The xylosyl bromide is reacted with the desired aryl aglycone (e.g., p-nitrophenol) in the presence of a catalyst like silver oxide or mercury(II) cyanide in an anhydrous solvent such as dichloromethane or acetonitrile.

-

Deacetylation: The resulting acetylated β-D-xyloside is deacetylated using a base, such as sodium methoxide in methanol (Zemplén deacetylation), to yield the final aryl β-D-xyloside.

Enzymatic Synthesis

Enzymatic synthesis offers a highly stereoselective alternative, often utilizing β-xylosidases in a transglycosylation reaction. In this approach, the enzyme transfers a xylose unit from a donor substrate to an acceptor aglycone.

Biological Activities and Therapeutic Potential

β-D-xyloside derivatives exhibit a range of biological activities, with their role as GAG primers being the most extensively studied. This activity forms the basis for many of their therapeutic applications.

Priming of Glycosaminoglycan (GAG) Synthesis

β-D-xylosides can enter cells and act as artificial acceptors for the enzyme β-1,4-galactosyltransferase I (GalT-I), the first enzyme in the GAG linker region biosynthesis. This bypasses the need for a core protein and initiates the synthesis of free GAG chains, which are then secreted from the cell.[1][2] The type and structure of the primed GAGs can be influenced by the aglycone structure and the cell type.[3]

Anticancer Activity

Several β-D-xyloside derivatives have demonstrated potent anticancer activity.[4] This is often attributed to the generation of aberrant GAGs that can interfere with tumor cell signaling, proliferation, and metastasis. For instance, vitexin-2-O-xyloside has been shown to induce apoptosis in colon and liver cancer cells by activating caspases and downregulating pro-survival genes.[5]

Antithrombotic Activity

Certain thioxyloside derivatives have shown significant venous antithrombotic properties in animal models.[6] These compounds act by initiating the synthesis of GAGs, particularly dermatan sulfate, which possesses antithrombin activity through heparin cofactor II.[6] This mechanism is distinct from traditional anticoagulants and offers the potential for new therapeutic strategies with a reduced risk of hemorrhage.[6]

Quantitative Data on Biological Activity

The biological activity of β-D-xyloside derivatives is quantified using various in vitro and in vivo assays. The tables below summarize key quantitative data from the literature.

Table 1: Antithrombotic Activity of Thioxyloside Derivatives in a Rat Model

| Compound | ED80 (mg/kg, oral) |

| LF 05-0030 | 6 |

| LF 09-0055 | >10 |

| LF 04-0212 | >10 |

Data from reference[6]. ED80 is the dose required to inhibit venous thrombus formation by 80%.

Table 2: In Vitro Anticancer Activity of Cimicifuga Triterpene Glycosides (β-D-xylosides)

| Compound | Cell Line | IC50 (µM) |

| 25-acetyl-7,8-didehydrocimigenol 3-O-β-d-xylopyranoside | MDA-MB-453 | 5 |

| 7,8-didehydrocimigenol 3-O-β-d-xylopyranoside | MDA-MB-453 | 12.1 |

| Actein (β-d-xylopyranoside) | MDA-MB-453 | 8.4 |

Data from reference[4]. IC50 is the concentration that inhibits cell growth by 50%.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of β-D-xyloside derivatives.

Wessler Model of Venous Thrombosis

This model is widely used to evaluate the antithrombotic efficacy of compounds in vivo.[7][8]

-

Animal Preparation: Anesthetize a rabbit or rat according to approved institutional protocols.

-

Surgical Procedure: Expose a jugular vein and place two loose ligatures around a segment of the vein.

-

Compound Administration: Administer the test β-D-xyloside derivative intravenously or orally at the desired dose and time point before thrombus induction.

-

Thrombus Induction: Inject a thrombogenic agent (e.g., human serum, tissue factor) into a peripheral vein.

-

Stasis: Immediately after injection of the thrombogenic agent, tighten the ligatures to induce venous stasis for a defined period (e.g., 15 minutes).

-

Thrombus Evaluation: Excise the vein segment and grade the resulting thrombus based on its size and weight.

In Vitro Galactosyltransferase I Assay

This assay measures the ability of a β-D-xyloside derivative to act as a substrate for GalT-I, the enzyme that initiates GAG synthesis.[6]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., MES or cacodylate), MnCl₂, a source of GalT-I (e.g., cell lysate or purified enzyme), the β-D-xyloside derivative to be tested, and radiolabeled UDP-[³H]Galactose.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding a solution such as EDTA or by boiling.

-

Separation: Separate the radiolabeled product (galactosylated xyloside) from the unreacted UDP-[³H]Galactose using an appropriate method, such as ion-exchange chromatography.

-

Quantification: Quantify the amount of incorporated radioactivity in the product fraction using liquid scintillation counting.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.[1]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the β-D-xyloside derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Colony Formation Assay

This in vitro assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of cytotoxicity.

-

Cell Seeding: Plate a low density of single cells in a petri dish or multi-well plate.

-

Treatment: Treat the cells with the β-D-xyloside derivative either before or after seeding.

-

Incubation: Incubate the plates for 1-3 weeks, depending on the cell line, to allow for colony formation.

-

Fixing and Staining: Fix the colonies with a solution such as methanol or glutaraldehyde, and then stain them with a dye like crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells). The survival fraction is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Conclusion

β-D-xyloside derivatives represent a versatile class of molecules with significant therapeutic potential. Their ability to prime GAG synthesis offers a unique mechanism to modulate cellular processes involved in cancer and thrombosis. The structure of the aglycone is a key determinant of their biological activity, and ongoing research continues to explore the synthesis of novel derivatives with enhanced potency and selectivity. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate and harness the therapeutic promise of β-D-xyloside derivatives.

References

- 1. beta-D-xylosides and their analogues as artificial initiators of glycosaminoglycan chain synthesis. Aglycone-related variation in their effectiveness in vitro and in ovo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Alkyl-β-D-thioglucopyranosides, a Series of New Nonionic Detergents | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. LC–MS/MS characterization of xyloside-primed glycosaminoglycans with cytotoxic properties reveals structural diversity and novel glycan modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beta-D-xylosides and their analogues as artificial initiators of glycosaminoglycan chain synthesis. Aglycone-related variation in their effectiveness in vitro and in ovo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of new β-D-xyloside- and β-D-xylobioside-based ionic liquids through chemical and/or enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of beta-D-xyloside on the synthesis of proteoglycans by skeletal muscle: lack of effect on decorin and differential polymerization of core protein-bound and xyloside-linked chondroitin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

Odiparcil: A Technical Overview of a Novel Glycosaminoglycan Clearance Therapy

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of odiparcil, an investigational oral small molecule therapy designed to address the underlying pathology of certain Mucopolysaccharidoses (MPS) by promoting the clearance of accumulated glycosaminoglycans (GAGs).

Introduction: The Challenge of Mucopolysaccharidoses

Mucopolysaccharidoses are a group of rare, progressive lysosomal storage diseases, each caused by a deficiency in a specific enzyme required for the degradation of GAGs.[1][2] This enzymatic defect leads to the pathological accumulation of GAGs within lysosomes, disrupting normal cellular function and resulting in multisystemic clinical manifestations, severely affecting bones, connective tissues, and various organs.[2][3] Current standard-of-care, such as enzyme replacement therapy (ERT), has limitations, including poor penetration into certain tissues like bone, cartilage, cornea, and heart valves.[2][3][4] this compound represents a novel therapeutic strategy aimed at circumventing the deficient enzymatic pathway by reducing the synthesis of GAGs destined for lysosomal storage.

Mechanism of Action: A Substrate-Reduction Approach

This compound (4-methyl-2-oxo-2H-1-benzopyran-7-yl-5-thio-β-D-xylopyranoside) is a β-D-xyloside derivative that functions as a substrate for galactosyltransferase I (GT1), an enzyme that initiates the synthesis of GAG chains.[5] In the normal GAG biosynthesis pathway, a xylose sugar is attached to a serine residue on a core protein, which serves as the primer for GAG chain elongation. This compound acts as a soluble, alternative primer. By competing with the natural core proteins, it diverts the synthesis of GAGs—specifically chondroitin sulfate (CS) and dermatan sulfate (DS)—away from proteoglycan formation.[4][5] This process results in the creation of soluble, this compound-bound GAGs that are not stored in lysosomes but are instead secreted from the cell and readily excreted in the urine.[4][6] This mechanism effectively reduces the intracellular GAG burden.[3][7]

Preclinical Evidence

The therapeutic potential of this compound has been evaluated in both in vitro and in vivo models, demonstrating its efficacy in reducing GAG accumulation.[3]

Studies using skin fibroblasts from MPS VI patients showed that this compound effectively reduces the intracellular accumulation of chondroitin sulfate.[2][3] In bovine aortic endothelial cells, this compound stimulated the secretion of sulfated GAGs into the culture media, primarily of the CS/DS type.[2][3]

| Parameter | Cell Type | Result | Reference |

| Intracellular CS Reduction | MPS VI Patient Fibroblasts | EC50 in the range of 1 µM | [2][3] |

| GAG Secretion Stimulation | Bovine Aortic Endothelial Cells | 10.7-fold increase over baseline at 3 µM this compound | [3] |

| Secreted GAG Composition | Bovine Aortic Endothelial Cells | At 10 µM: ~73.5% Chondroitin/Dermatan Sulfate, ~19.5% Heparan Sulfate | [3] |

Chronic oral administration of this compound in an Arylsulfatase B deficient (Arsb-) mouse model, which mimics MPS VI, led to a significant reduction of GAG storage in key tissues and an increase in urinary GAG excretion.[2][3] The therapeutic effects were observed in models of both early and established disease.[3][8]

| Parameter | Model | Dosing | Key Findings | Reference |

| Tissue GAG Reduction | Arsb- Mice | 1.5 g/kg and 4.5 g/kg of diet | Significantly reduced GAG accumulation in liver and kidney. | [3][7] |

| Cartilage Pathology | Arsb- Mice | 1.5 g/kg and 4.5 g/kg of diet | Diminished pathological cartilage thickening in trachea and femoral growth plates. | [2][3] |

| Leukocyte Granules | Arsb- Mice | 1.5 g/kg and 4.5 g/kg of diet | Reduced accumulation of granules in leukocytes. | [3] |

| Pharmacodynamics | Arsb- Mice | 1.5 g/kg and 4.5 g/kg of diet | Consistently stimulated urinary excretion of sulfated GAGs. | [3][8] |

| Biodistribution | Wild Type Rats | Oral administration | Achieved µM concentrations in disease-relevant tissues (bone, cartilage, heart, cornea). | [2][3][4] |

In Vitro Efficacy in MPS VI Fibroblasts:

-

Cell Culture: Primary skin fibroblasts from MPS VI donors were cultured.

-

Treatment: this compound was applied to both growing (pre-confluent) and confluent cells.

-

Analysis: Intracellular chondroitin sulfate levels were detected and quantified using the [CS-56] antibody. The half-maximal effective concentration (EC50) was determined.[3]

In Vivo Efficacy in Arsb- Mouse Model:

-

Animal Model: Arylsulfatase B deficient (Arsb-) mice, a model for MPS VI, were used alongside wild-type (WT) littermates.[3]

-

Study Arms: Animals were randomized into three groups: a control group (standard diet) and two treatment groups receiving this compound-mixed diets (1.5 g/kg and 4.5 g/kg).[3]

-

Urine Collection: Animals were placed in metabolic cages for 24-hour urine collection to measure GAG levels, which serves as a pharmacodynamic marker.[3]

-

Tissue Analysis: At the end of the study (e.g., 6 months), animals were euthanized, and tissues such as the liver and kidney were collected. GAG accumulation was assessed via Alcian Blue staining and the Blyscan GAG assay.[3][7]

Clinical Study: Phase IIa (iMProveS)

The "iMProveS" study was a Phase IIa trial designed to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound in adult patients with MPS VI.[1][9]

The 26-week, multicenter study enrolled 20 patients (≥16 years old) with advanced MPS VI into two main cohorts.[1][10]

-

ERT Cohort (n=15): Patients already receiving stable ERT were randomized 1:1:1 in a double-blind fashion to receive placebo, this compound 250 mg twice daily (BID), or this compound 500 mg BID, in addition to their ERT.[1][9]

-

Non-ERT Cohort (n=5): ERT-naïve patients or those who had discontinued ERT received open-label this compound at 500 mg BID.[1][9]

The primary objective was to assess safety and efficacy to inform dose selection for future studies.[6]

This compound demonstrated a good safety and tolerability profile.[1] The majority of adverse events were mild to moderate.[10]

| Category | Finding | Reference |

| Pharmacodynamics | A linear, dose-dependent increase in total urinary GAGs (uGAGs), chondroitin sulfate, and dermatan sulfate concentrations was observed. | [1][10] |

| Pharmacokinetics | The PK profile was consistent with previous studies and was not impacted by concomitant ERT. | [10] |

| Clinical Efficacy | Individual analyses showed more improvements in the this compound groups compared to placebo in areas of pain, corneal clouding, and cardiac, vascular, and respiratory functions. | [1][8] |

| Safety | Good overall safety and tolerability profile. | [1] |

Conclusion and Future Directions

This compound presents a promising, orally available GAG clearance therapy for MPS disorders characterized by CS and DS accumulation, such as MPS VI. Its novel mechanism of action, which reduces the production of storable GAGs, is complementary to existing treatments like ERT. Preclinical data robustly support its ability to reduce GAG load in cells and tissues, including those poorly reached by ERT.[3][4] The Phase IIa clinical trial confirmed its mechanism of action in humans through a dose-dependent increase in urinary GAGs and showed a favorable safety profile with early signals of clinical benefit.[1][10] These findings support the continued clinical development of this compound, including planned studies in pediatric MPS VI patients, as a potential new treatment to address the high unmet medical need in this patient population.[4][11]

References

- 1. Oral treatment for mucopolysaccharidosis VI: Outcomes of the first phase IIa study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI-Evidence from in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inventivapharma.com [inventivapharma.com]

- 5. ES2633806T3 - Use of this compound in the treatment of a mucopolysaccharidosis - Google Patents [patents.google.com]

- 6. A Study in MPS VI to Assess Safety and Efficacy of this compound [ctv.veeva.com]

- 7. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. inventivapharma.com [inventivapharma.com]

- 10. Inventiva announces positive results from Phase IIa clinical study with this compound in mucopolysaccharidosis type VI - Inventiva Pharma [inventivapharma.com]

- 11. patientworthy.com [patientworthy.com]

Methodological & Application

Application Notes and Protocols for Odiparcil Treatment in Mouse Models of Mucopolysaccharidosis Type VI (MPS VI)

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of odiparcil in preclinical mouse models of Mucopolysaccharidosis Type VI (MPS VI). The protocols are based on established studies demonstrating the efficacy of this compound in reducing glycosaminoglycan (GAG) accumulation and ameliorating disease-related pathology.

Introduction to this compound for MPS VI

Mucopolysaccharidosis Type VI (Maroteaux-Lamy syndrome) is a lysosomal storage disorder caused by a deficiency in the enzyme arylsulfatase B (ARSB), leading to the accumulation of the glycosaminoglycans (GAGs) dermatan sulfate (DS) and chondroitin sulfate (CS). This compound is an orally administered small molecule, a β-D-xyloside derivative, that acts as a substrate for galactosyltransferase I, diverting the synthesis of GAGs towards soluble forms that can be excreted in the urine.[1][2][3][4][5] This mechanism of action reduces the cellular and tissue accumulation of GAGs, offering a potential therapeutic strategy for MPS VI.[1][2][3][4][5][6] Preclinical studies in arylsulfatase B-deficient (Arsb⁻) mice have demonstrated the efficacy of this compound in reducing GAG storage and improving pathological features of the disease.[1][2][4][6]

Mechanism of Action of this compound

This compound functions by competing with the natural core protein for the addition of GAG chains. By acting as an alternative primer, it initiates the synthesis of shorter, soluble GAG chains that are readily secreted from the cell and excreted. This substrate reduction therapy effectively decreases the burden of GAG accumulation within the lysosomes.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of this compound treatment in Arsb⁻ mouse models of MPS VI. These studies typically involve two treatment paradigms: an "early disease" model where treatment begins in juvenile mice (e.g., 4 weeks old) and an "established disease" model where treatment starts in adult mice (e.g., 3 months old).[1][2][4][5]

Table 1: Effect of this compound on Tissue Glycosaminoglycan (GAG) Accumulation

| Tissue | Treatment Model | This compound Dose | Duration | % Reduction in GAGs (compared to untreated Arsb⁻ mice) | Reference |

| Liver | Early Disease | Not Specified | 6 months | Significant Reduction | [6] |

| Liver | Established Disease | High Dose | 6 months | Significant Reduction | [6] |

| Kidney | Early Disease | Not Specified | 6 months | Significant Reduction | [1][2][4] |

| Kidney | Established Disease | High Dose | 6 months | Significant Reduction | [6] |

| Eye | Not Specified | 3 Doses | 3 and 9 months | Significant Reduction in CS, DS, and HS | [7] |

Table 2: Histopathological Improvements with this compound Treatment

| Pathological Feature | Tissue | Treatment Model | This compound Dose | Duration | Observation | Reference |

| Cartilage Thickening | Trachea | Early & Established | Not Specified | >6 months | Diminished pathological thickening | [1][2][3][4] |

| Cartilage Thickening | Femoral Growth Plates | Early & Established | Not Specified | >6 months | Diminished pathological thickening | [1][2][3][4] |

| Granule Accumulation | Leukocytes | Not Specified | Not Specified | >6 months | Reduction in granule accumulation | [2] |

| Corneal Morphology | Cornea | Not Specified | Not Specified | Not Specified | Improvement in corneal structure | [8] |

Experimental Protocols

Animal Model

-

Model: Arylsulfatase B deficient (Arsb⁻) mice. These mice have a nonsense mutation in the Arsb gene, mimicking the genetic basis of MPS VI.[4]

-

Strain: C57BL/6J background is commonly used.

-

Breeding: Homozygous Arsb⁻ mice can be obtained from internal breeding colonies. Genotyping should be performed to confirm the mutation.[4]

-

Housing: Animals should be housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water. All animal procedures must be approved by an institutional animal care and use committee.[4]

This compound Formulation and Administration

-

Formulation: this compound is typically administered orally. The compound can be mixed with the animal's food or administered via oral gavage. For diet-based administration, the required concentration of this compound is mixed into the standard rodent chow.

-

Dosage: While specific doses are not always detailed in the abstracts, studies have used multiple doses to assess dose-dependent effects.[7] A dose-ranging study may be necessary to determine the optimal dose for a specific experimental setup.

-

Administration Route: Chronic oral administration is the standard route.[1][2][4][5][6]

-

Frequency: Daily administration is typical for chronic studies.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating this compound in an MPS VI mouse model.

Endpoint Analysis Protocols

-

Purpose: To monitor the clearance of GAGs throughout the treatment period.

-

Procedure:

-

Collect urine from mice at regular intervals (e.g., monthly).

-

Normalize GAG levels to creatinine concentration to account for variations in urine volume.

-

Quantify total sulfated GAGs using a commercially available assay such as the Blyscan™ Glycosaminoglycan Assay.

-

An increase in urinary GAGs in this compound-treated mice is expected, as it reflects the excretion of soluble GAG-odiparcil complexes.[2]

-

-

Purpose: To measure the reduction of GAG accumulation in relevant tissues.

-

Tissues: Liver, kidney, heart, bone, cartilage, and cornea.[1][2][3][4][5]

-

Procedure (Blyscan™ Assay):

-

Homogenize harvested tissues.

-

Digest the tissue homogenates with papain to release GAGs.

-

Follow the manufacturer's protocol for the Blyscan™ assay to quantify sulfated GAGs.

-

Normalize GAG content to total protein content of the tissue homogenate.

-

-

Purpose: To assess the effect of this compound on cartilage thickening.

-

Tissues: Trachea and femoral growth plates.

-

Procedure:

-

Fix tissues in 10% neutral buffered formalin.

-

Decalcify bone-containing tissues (femoral growth plates).

-

Embed tissues in paraffin and section.

-

Stain sections with Alcian Blue to visualize GAGs and counterstain with a nuclear stain (e.g., Nuclear Fast Red).

-

Capture images using a light microscope and measure the thickness of the cartilage using image analysis software.

-

-

Purpose: To evaluate the reduction of lysosomal storage in blood cells.

-

Procedure:

-

Prepare blood smears from whole blood collected from the mice.

-

Stain the smears with a Romanowsky-type stain (e.g., Wright-Giemsa).

-

Examine the smears under a light microscope for the presence of metachromatic granules in the cytoplasm of lymphocytes and neutrophils.

-

Quantify the percentage of granulated leukocytes or the severity of granulation.

-

Conclusion

This compound represents a promising oral therapy for MPS VI, with a mechanism of action that addresses the primary pathology of GAG accumulation. The protocols and data presented here provide a framework for conducting preclinical studies in mouse models to further evaluate the efficacy and long-term benefits of this therapeutic approach. These studies are crucial for the continued development and potential clinical application of this compound for patients with MPS VI.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inventivapharma.com [inventivapharma.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI-Evidence from in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]